Methyl 3-chloroisoquinoline-7-carboxylate

Descripción general

Descripción

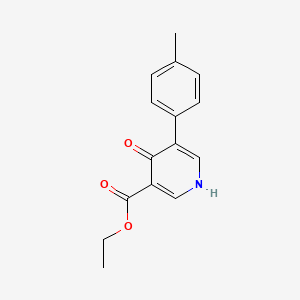

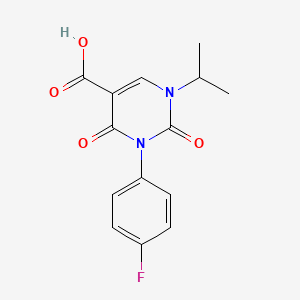

“Methyl 3-chloroisoquinoline-7-carboxylate” is a heterocyclic compound with the molecular formula C11H8ClNO2 . It has a molecular weight of 221.64 . The compound exists as a solid and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “Methyl 3-chloroisoquinoline-7-carboxylate” is 1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-5-10(12)13-6-9(7)4-8/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 3-chloroisoquinoline-7-carboxylate” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 221.64 .Aplicaciones Científicas De Investigación

Mass Spectrometry in Drug Analysis

Research by Beuck et al. (2009) demonstrated the use of high-resolution/high accuracy LTQ-Orbitrap tandem mass spectrometry for analyzing the collision-induced dissociation behavior of various substituted isoquinoline-3-carboxamides, a class of compounds that includes Methyl 3-chloroisoquinoline-7-carboxylate. This technique provides valuable insights for drug analysis in clinical, forensic, and sports drug testing (Beuck et al., 2009).

Environmental Studies: Photodegradation of Quinolinecarboxylic Herbicides

Pinna and Pusino (2012) investigated the photodegradation of quinolinecarboxylic herbicides, which are structurally similar to Methyl 3-chloroisoquinoline-7-carboxylate, in aqueous systems. Their study highlights the environmental impact and degradation pathways of these compounds under various irradiation conditions (Pinna & Pusino, 2012).

Synthesis of Nevirapine Analogue

Bakke and Říha (2001) developed a method for preparing an isoquinoline analogue of Nevirapine, an important reverse transcriptase inhibitor, from 4-amino-3-chloroisoquinoline. This research shows the potential pharmaceutical applications of Methyl 3-chloroisoquinoline-7-carboxylate derivatives in developing new drug candidates (Bakke & Říha, 2001).

Antimicrobial Research

Miyamoto et al. (1990) synthesized a series of 4-oxoquinoline-3-carboxylic acids, which are closely related to Methyl 3-chloroisoquinoline-7-carboxylate, and tested their antibacterial activities. This research is significant for developing new antimicrobial agents (Miyamoto et al., 1990).

Cancer Research

Studies on compounds structurally related to Methyl 3-chloroisoquinoline-7-carboxylate, like those by Mphahlele et al. (2014), focus on the synthesis of novel compounds and their cytotoxicity against cancer cell lines. These investigations contribute to the search for new anticancer drugs (Mphahlele et al., 2014).

Fluorescence Studies

Matsumoto, Mori, and Akazome (2012) synthesized N-methyl-1,2-dihydroquinoline-3-carboxylates, showing that these compounds exhibit fluorescence in solutions, which can be useful in analytical chemistry and materials science (Matsumoto, Mori, & Akazome, 2012).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H301-H311-H331 . This means it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

methyl 3-chloroisoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-5-10(12)13-6-9(7)4-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUNATVELTUCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CN=C(C=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-chloroisoquinoline-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-(5-aminopentyl)-](/img/structure/B1406409.png)

![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)

![[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol](/img/structure/B1406423.png)

![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)

![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)